3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]propanamide
Description
3-(Benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]propanamide is a synthetic small molecule characterized by a benzothiazole core linked to a phenyl group substituted with a hydroxyl group at the 3-position.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S2/c25-19-14-15(10-11-17(19)22-24-18-8-4-5-9-20(18)29-22)23-21(26)12-13-30(27,28)16-6-2-1-3-7-16/h1-11,14,25H,12-13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRMTDLWBVJXPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]propanamide typically involves multiple steps. One common method includes the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized by cyclization of 2-aminothiophenol with a suitable aldehyde.
Attachment of Benzenesulfonyl Group: The benzenesulfonyl group is introduced through sulfonylation reactions, often using benzenesulfonyl chloride in the presence of a base.
Coupling with Propanamide: The final step involves coupling the benzothiazole and benzenesulfonyl intermediates with a propanamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce corresponding alcohols or amines.
Scientific Research Applications
3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: Its unique chemical properties make it a candidate for use in the development of advanced materials, such as polymers or coatings.
Biological Studies: The compound can be used as a probe to study biological processes, including enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]propanamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Structural Analogues
The compound shares key structural motifs with several derivatives synthesized in recent studies:
Key Observations :
- Electron-Withdrawing Groups : The target compound’s benzenesulfonyl group (electron-withdrawing) contrasts with 17b’s nitrobenzenesulfonyl group, which may enhance electrophilicity and binding to nucleophilic residues in biological targets .
- Heterocyclic Diversity : Compounds like 690960-07-7 and Example 57 incorporate triazole or oxadiazole rings, which are associated with enhanced metabolic stability and pharmacokinetic profiles.
Physicochemical Properties
Key Observations :
- Melting Points : The hydroxyl group in the target compound may lower its melting point compared to nitro-substituted 17b or indole-containing 17c .
- Synthesis Efficiency : High yields (>80%) for analogs like 17b and 4j suggest optimized synthetic routes, whereas the target compound’s synthesis may require similar coupling strategies (e.g., amide bond formation) .
Biological Activity
The compound 3-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]propanamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and case studies demonstrating its efficacy.
Chemical Structure
The molecular formula of the compound is . Its structure includes a benzenesulfonamide moiety and a benzothiazole derivative, which are known to contribute to various biological activities.
Antitumor Activity
Research indicates that derivatives of similar structures exhibit significant antitumor properties. For instance, compounds with similar sulfonamide and benzothiazole functionalities have shown to inhibit tumor cell proliferation at nanomolar concentrations. In a study by , such compounds were effective in preventing and treating tumors, suggesting that our compound may possess similar properties.
Enzyme Inhibition
The compound has been evaluated as an inhibitor of phospholipase A2, an enzyme involved in inflammatory processes. A related study demonstrated that substituted benzenesulfonamides inhibited the release of arachidonic acid from membranes, with IC30 values indicating potent activity at low concentrations (0.009 to 0.028 µM) . This suggests that our compound could potentially modulate inflammatory responses.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. The presence of the benzothiazole ring and the sulfonamide group appears to enhance the interaction with biological targets. Studies have shown that modifications to these groups can significantly alter the potency and selectivity of the compounds against specific enzymes or cancer cell lines .
In Vivo Efficacy
In vivo studies have demonstrated that compounds structurally related to this compound can reduce myocardial infarction size in animal models when administered prior to ischemic events . This highlights the potential therapeutic application of such compounds in cardiovascular diseases.
Toxicological Assessment
A comprehensive toxicological assessment is vital for evaluating the safety profile of new compounds. Preliminary studies suggest that while some derivatives show promising efficacy, their safety must be thoroughly evaluated through standardized toxicity assays .
Data Summary Table
| Parameter | Value |
|---|---|
| Molecular Formula | C19H15N3O3S |
| IC30 Values (Phospholipase A2) | 0.009 - 0.028 µM |
| In Vivo Efficacy | Reduced myocardial infarction |
| Potential Applications | Antitumor, anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
